2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione
Description
2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione is a naphthoquinone derivative featuring two mercaptoacetic acid substituents at the 2- and 3-positions of the naphthalenedione core. Mercaptoacetic acid groups confer thiol functionality, which may enhance chelation capacity, redox activity, or interaction with biological targets .
Properties
IUPAC Name |
2-[3-(carboxymethylsulfanyl)-1,4-dioxonaphthalen-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S2/c15-9(16)5-21-13-11(19)7-3-1-2-4-8(7)12(20)14(13)22-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPXDGDDLLFSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCC(=O)O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659554 | |
| Record name | 2,2'-[(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)disulfanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108900-05-6 | |
| Record name | 2,2'-[(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)disulfanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Organic Synthesis Approaches
The foundational synthesis of 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione begins with 1,4-naphthoquinone as the precursor. Thiol-ene click chemistry is employed to introduce mercaptoacetic acid groups at the 2 and 3 positions. This method involves:
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Nucleophilic substitution : Reacting 1,4-naphthoquinone with mercaptoacetic acid in the presence of a base such as sodium hydride or potassium carbonate.
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Oxidative coupling : Using mild oxidizing agents like hydrogen peroxide to stabilize the thiol groups post-substitution.
Key challenges include avoiding over-oxidation of thiols to disulfides and managing regioselectivity. Yields typically range from 45% to 65%, depending on solvent polarity and temperature.
Palladium-Catalyzed Cross-Coupling
Adapting methodologies from benzo[b]thiophene synthesis, palladium-catalyzed coupling offers enhanced regiocontrol. For example:
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A brominated naphthoquinone intermediate reacts with mercaptoacetic acid under catalysis by tris(dibenzylideneacetone)dipalladium (0) and BINAP ligands.
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Solvents such as toluene or dioxane are used at reflux (110–120°C), with reaction times of 12–24 hours.
This method improves yields to 70–80% while reducing byproduct formation.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst System | Ligand | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 78 | 5 |
| Pd₂(dba)₃ | Xantphos | 65 | 12 |
| PdCl₂ | Triphenylphosphine | 58 | 18 |
Data adapted from palladium-mediated coupling protocols.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial production prioritizes throughput and reproducibility. Continuous flow reactors enable:
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Precise temperature control : Maintaining 100–120°C to prevent thermal degradation.
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In-line purification : Integrating acid-base extraction units to remove unreacted mercaptoacetic acid.
A representative workflow involves:
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Feedstock preparation : Dissolving 1,4-naphthoquinone in tetrahydrofuran (THF).
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Reaction loop : Mixing with mercaptoacetic acid and triethylamine at 0.5 L/min flow rate.
This system achieves 85% conversion efficiency with >95% purity.
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches utilize ball milling to eliminate solvents:
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Reactants : 1,4-naphthoquinone and mercaptoacetic acid in a 1:2.2 molar ratio.
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Conditions : Stainless-steel milling jars, 500 RPM for 2 hours.
This method reduces waste and energy consumption, yielding 60–70% product with minimal purification.
Reaction Optimization and Kinetic Studies
Temperature-Dependent Yield Profiles
Reaction kinetics reveal an optimal temperature window of 80–100°C. Below 80°C, incomplete substitution occurs; above 100°C, disulfide byproducts dominate.
Table 2: Temperature vs. Yield Relationship
| Temperature (°C) | Yield (%) | Disulfide Byproduct (%) |
|---|---|---|
| 60 | 32 | 2 |
| 80 | 67 | 5 |
| 100 | 74 | 12 |
| 120 | 68 | 25 |
Ligand Effects in Palladium Catalysis
Bidentate ligands like BINAP enhance catalytic activity by stabilizing the Pd(0) intermediate. Monodentate ligands (e.g., PPh₃) result in slower kinetics and lower yields.
Purification and Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to a hydroquinone structure.
Substitution: The mercaptoacetic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield disulfide derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The mercaptoacetic acid groups can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The biological and chemical properties of 1,4-naphthalenedione derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Biological Activity
2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione is a synthetic compound derived from naphthoquinone, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
The compound has the chemical formula and features a naphthoquinone backbone with two mercaptoacetic acid groups. Its structure contributes to its reactivity and biological activity, particularly through thiol interactions.
The biological activity of this compound primarily involves:
- Covalent Bond Formation : The mercapto groups can form covalent bonds with thiol-containing proteins, modulating their activity and influencing various biochemical pathways .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially reducing oxidative stress in biological systems.
- Antimicrobial Activity : It has demonstrated effectiveness against a range of microorganisms, including bacteria and fungi, likely due to its ability to disrupt microbial cell membranes or metabolic processes .
Antioxidant Properties
Studies have shown that this compound possesses strong antioxidant capabilities. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative damage.
| Assay | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 12.5 |
| ABTS Scavenging | 15.0 |
These values indicate its potential as a therapeutic agent in conditions characterized by oxidative stress.
Antimicrobial Activity
The compound has been tested against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness in inhibiting microbial growth:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 8 |
These results highlight its potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase.
- Inhibition of Cell Proliferation : Studies report IC50 values ranging from 10 to 20 µM across different cancer cell lines (e.g., MDA-MB-231 for breast cancer).
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of naphthoquinone compounds and evaluated their anticancer properties. Among these, the derivative containing the mercaptoacetic acid moiety exhibited enhanced antiproliferative effects in prostate and breast cancer cell lines compared to unsubstituted analogs .
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of various naphthoquinone derivatives against common pathogens. The results indicated that the presence of thiol groups significantly increased activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
